molecular formula C19H18N2O3 B2952715 1-benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione CAS No. 1207002-03-6

1-benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2952715
CAS No.: 1207002-03-6
M. Wt: 322.364
InChI Key: AKDNVTBFKGZLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione is a synthetic pyrazine-2,3-dione derivative of interest in medicinal chemistry and drug discovery. Compounds based on the pyrazine-2,3-dione scaffold, such as 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione and 4-benzyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione , are frequently investigated for their potential biological activities. Furthermore, related nitrogen-bridged heterocyclic structures, including pyrrolo[1,2-a]pyrazines, have demonstrated significant pharmacological potential in scientific research, exhibiting a range of biological effects such as antifungal activity against various Candida species . The structural features of this compound—including the benzyl group, the ethoxyphenyl substituent, and the diazinedione core—suggest it may serve as a valuable building block for developing enzyme inhibitors or as a precursor for synthesizing more complex fused heterocyclic systems . As a specialist chemical, it is aimed at supporting early-stage research and high-throughput screening programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-benzyl-4-(2-ethoxyphenyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-24-17-11-7-6-10-16(17)21-13-12-20(18(22)19(21)23)14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDNVTBFKGZLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione is a member of the pyrazine family, which has gained attention for its diverse biological activities. This compound's structure includes a benzyl group and an ethoxy-substituted phenyl group, contributing to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

The molecular formula for 1-benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione is C15H15N2O3C_{15}H_{15}N_2O_3, with a molecular weight of 271.29 g/mol. The presence of the ethoxy group enhances its lipophilicity, potentially improving its bioavailability.

The biological activity of 1-benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For example, it may interact with enzymes that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that this compound could exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Properties : Research indicates that pyrazine derivatives can possess antimicrobial activity against various pathogens. The structural features of 1-benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione may contribute to its effectiveness against certain bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of Enterococcus faecalis
AntioxidantReduces oxidative stress in vitro
Enzyme InhibitionInhibits cholinesterase activity

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrazine derivatives found that 1-benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione induced apoptosis in various cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival and death.

Case Study 2: Antimicrobial Effects

In vitro tests demonstrated that this compound exhibited significant inhibitory effects against Enterococcus faecalis. The study highlighted the potential for developing new antimicrobial agents based on this pyrazine derivative.

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dioneContains methoxy groupAnticancer activity observed
1-benzyl-4-(2-hydroxyphenyl)pyrazine-2,3(1H,4H)-dioneHydroxy group presentEnhanced solubility
1-benzyl-4-(2-methylphenyl)pyrazine-2,3(1H,4H)-dioneMethyl substitutionVaried enzyme inhibition

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2.1. Quinoxaline-2,3(1H,4H)-dione Derivatives
  • Core Structure: Quinoxaline-diones share a fused benzene-pyrazine-dione system, differing from the target compound’s simpler pyrazine-dione core.
  • Synthesis: Similar condensation reactions are used, such as reacting hydrazine derivatives with diketones (e.g., quinoxaline-2,3(1H,4H)-dione synthesis in and ) .
  • Bioactivity: Quinoxaline derivatives exhibit antimicrobial and antitubercular activities. For example, 1-((substituted)methyl)quinoxaline-2,3(1H,4H)-diones show MIC values of 8–9 µg/mL against Mycobacterium tuberculosis .
2.2. Piperazine-2,6-dione Derivatives
  • Core Structure : Piperazine-diones (six-membered rings) differ in ring size but retain the diketone motif.
  • Substituent Effects : highlights 1-phenyl-piperazine-2,6-diones with halogen/alkoxy groups (e.g., 4-chloro-5-cyclopentyloxy-2-fluorophenyl) displaying potent herbicidal activity. The target compound’s 2-ethoxyphenyl group may confer similar electron-withdrawing effects, but its pyrazine core could alter reactivity .
  • Synthesis: Piperazine-diones are synthesized via cyclization of iminoacetate precursors, contrasting with pyrazine-diones’ typical condensation routes .
2.3. Fused-Ring Pyrazine-diones
  • Examples: Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (): Alkylation and thionation reactions yield sulfur-containing analogs. Pyrazino[2,1-b]quinazoline-3,6-(1H,4H)-dione (): Fused systems show antitumor activity, with indole substituents enhancing cytotoxicity .
  • Activity Trends : Increased structural complexity (e.g., fused rings) often correlates with higher target specificity but may reduce synthetic accessibility compared to the target compound .

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